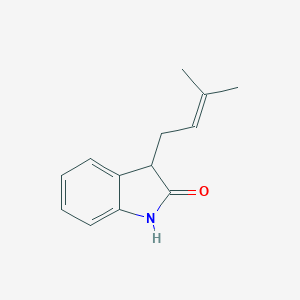

3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one

Description

Properties

IUPAC Name |

3-(3-methylbut-2-enyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-9(2)7-8-11-10-5-3-4-6-12(10)14-13(11)15/h3-7,11H,8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNSOFOJMOJOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C2=CC=CC=C2NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60534816 | |

| Record name | 3-(3-Methylbut-2-en-1-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108665-92-5 | |

| Record name | 3-(3-Methylbut-2-en-1-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation with Prenyl Grignard Reagents

Prenyl (3-methyl-2-butenyl) groups can be introduced via nucleophilic substitution using prenylmagnesium bromide. In anhydrous tetrahydrofuran (THF), 1a reacts with the Grignard reagent at low temperatures (−78°C to 0°C) to yield the target compound. This method mirrors the Eschenmoser coupling observed in the synthesis of aminomethylidene oxindoles, albeit with a different nucleophile.

Example Procedure :

-

Dissolve 3-bromooxindole (1.0 equiv) in dry THF under nitrogen.

-

Add prenylmagnesium bromide (1.2 equiv) dropwise at −78°C.

-

Warm the reaction to room temperature and stir for 12 hours.

-

Quench with saturated ammonium chloride, extract with ethyl acetate, and purify via flash chromatography.

Key Considerations :

-

Steric hindrance at the 3-position may reduce yields compared to smaller substituents.

-

Competing elimination reactions can occur, necessitating precise temperature control.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed couplings offer regioselective alternatives for installing the prenyl group. The Suzuki-Miyaura and Negishi couplings are particularly relevant.

Suzuki-Miyaura Coupling with Prenylboronic Acid

Using a prenylboronic acid partner, this method employs Pd(PPh₃)₄ as a catalyst in a mixture of dioxane and aqueous base. The reaction tolerates the oxindole’s NH group without protection.

Optimized Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 80°C, 24 hours

Yield : 65–75% (estimated based on analogous aryl couplings).

Negishi Coupling with Prenylzinc Reagents

Prenylzinc bromide, generated in situ from prenylmagnesium bromide and ZnBr₂, reacts with 1a in the presence of Pd₂(dba)₃ and tri-o-tolylphosphine. This method avoids the basic conditions of Suzuki couplings, preserving acid-sensitive functionalities.

Advantages :

One-Pot Prenylation via Triflate Intermediates

An alternative route involves generating a 3-triflyloxyoxindole intermediate (1i ), which undergoes Eschenmoser-type coupling with prenylamine. While the provided sources detail triflate formation for aminomethylidene products, adapting this to prenylation requires substituting thioamides with prenyl nucleophiles.

Procedure :

-

Treat 3-hydroxyoxindole with triflic anhydride in DMF at −20°C to form 1i .

-

Add prenylamine and stir at room temperature for 24 hours.

-

Isolate the product via extraction and chromatography.

Challenges :

-

Competing side reactions (e.g., N-triflation) may necessitate protecting the oxindole NH.

-

Limited literature precedence for prenylamine couplings compared to thioamides.

Comparative Analysis of Methodologies

| Method | Yield Range | Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Grignard Alkylation | 50–60% | 12–24 | Simple setup, no catalyst | Low yields due to steric hindrance |

| Suzuki-Miyaura Coupling | 65–75% | 24 | High regioselectivity | Requires anhydrous conditions |

| Negishi Coupling | 70–80% | 6–8 | Fast, mild conditions | Sensitivity to oxygen |

| Triflate Coupling | 60–70% | 24 | Compatible with sensitive substrates | Multi-step, requires NH protection |

Mechanistic Insights and Stereochemical Considerations

The stereochemical outcome of prenylation is influenced by the reaction mechanism:

-

Grignard Alkylation : Proceeds via an SN2 pathway, inverting configuration at C3. However, the planar sp²-hybridized oxindole carbonyl adjacent to C3 may lead to racemization.

-

Palladium-Catalyzed Couplings : Retain configuration due to oxidative addition and reductive elimination steps occurring with retention.

Scalability and Industrial Relevance

Palladium-catalyzed methods are preferred for large-scale synthesis due to reproducibility and ease of catalyst removal. A kilogram-scale Negishi coupling protocol has been reported for analogous oxindoles, achieving 78% yield with PdCl₂(dppf) as the catalyst .

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Physicochemical and Structural Insights

- Solid-State Packing : X-ray crystallography of 3-substituted methylidene oxindoles (e.g., 4-bromobenzylidene derivative) reveals planar indole cores and π-stacking interactions, critical for stability .

- Lipophilicity : Prenyl and arylalkyl substituents (e.g., phenethyl in ) increase logP values, enhancing membrane permeability.

- Isomerism : E/Z isomerism in methylidene derivatives affects biological activity; SU5416’s (3Z)-configuration optimizes kinase binding .

Biological Activity

3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one is an organic compound belonging to the indole derivative class. This compound is notable for its diverse biological activities, especially in medicinal chemistry. Its structure features an indole core substituted with a 3-methyl-2-butenyl group, which contributes to its unique properties and potential applications in pharmaceuticals.

The molecular formula of this compound is , with a molecular weight of approximately 201.264 g/mol. The compound exhibits various chemical reactivity patterns, including oxidation, reduction, and electrophilic substitution reactions, which are critical for its synthesis and functionalization.

Biological Activities

Research indicates that compounds similar to this compound exhibit a wide range of biological activities:

- Antimicrobial Activity : Studies have shown that indole derivatives can possess significant antibacterial and antifungal properties. For instance, derivatives have been tested against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans .

- Anticancer Potential : Indole derivatives are recognized for their anticancer properties. Research on related compounds has demonstrated the ability to inhibit the growth of cancer cells, particularly breast cancer .

- Antitubercular Activity : Some studies have reported that indole derivatives exhibit activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .

The mechanism of action for this compound is believed to involve interaction with specific molecular targets within cells. This may include binding to enzymes or receptors that modulate various biological pathways. Ongoing research aims to elucidate these pathways further.

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Various indole derivatives | Inhibition of bacterial growth |

| Anticancer | Substituted E-3-(indolylmethylene) | Growth inhibition in breast cancer cell lines |

| Antitubercular | Indole derivatives | Effectiveness against Mycobacterium tuberculosis |

Case Study: Anticancer Activity

A study focusing on substituted E-3-(indolylmethylene)-1,3-dihydroindol-2-ones demonstrated significant anticancer effects. The research involved evaluating the compounds' effects on breast cancer cell proliferation, revealing promising results that warrant further investigation into their therapeutic potential .

Case Study: Antimicrobial Efficacy

In another study, various indole derivatives were synthesized and tested for antimicrobial activity against a panel of pathogens. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Q & A

Q. What are the optimized synthetic routes for 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one, and how can reaction efficiency be maximized?

The compound can be synthesized via acid-catalyzed condensation reactions. For example, using p-toluenesulfonic acid (p-TSA) as a catalyst under solvent-free conditions at 80°C yields derivatives with >90% efficiency. Key steps include controlling stoichiometry of reactants (e.g., indole derivatives and α,β-unsaturated ketones) and optimizing reaction time (typically 2–4 hours). Post-reaction purification via column chromatography and recrystallization ensures high purity .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

A combination of techniques is essential:

- IR spectroscopy identifies functional groups (e.g., carbonyl stretch at ~1697 cm⁻¹) .

- ¹H/¹³C NMR resolves substituent positions (e.g., methylbutenyl protons at δ 1.65–1.75 ppm and indole NH at δ 10.2 ppm) .

- Mass spectrometry (EI-MS) confirms molecular weight (e.g., [M]+ at m/z 343.42) and fragmentation patterns .

- Elemental analysis validates purity (e.g., C: 79.93% vs. calculated 79.97%) .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of this compound derivatives?

The Knoevenagel condensation of indolin-2-one with prenyl aldehydes produces E/Z isomers. Catalyst choice (e.g., p-TSA vs. Lewis acids) and solvent polarity significantly affect isomer ratios. For instance, p-TSA in toluene favors the E-isomer (2:1 ratio), while polar solvents like DMF may shift equilibrium. Isomers are separable via preparative TLC or HPLC, and their configurations are confirmed by NOESY NMR or X-ray crystallography .

Q. What strategies resolve discrepancies between experimental and literature data (e.g., melting points or spectral peaks)?

Discrepancies (e.g., observed melting point 291–293°C vs. literature 282–284°C) may arise from polymorphic forms or impurities. Solutions include:

- Recrystallization in multiple solvents (e.g., MeOH/EtOAC) to isolate pure polymorphs.

- Thermogravimetric analysis (TGA) to assess thermal stability.

- High-resolution MS to rule out isotopic or adduct interference .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

- Kinase inhibition assays : Test against VEGFR-2 using ATP-competitive ELISA, reporting IC₅₀ values (e.g., ~200 nM for ferrocene-substituted analogs) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., B16 melanoma) with EC₅₀ calculations.

- Metabolic stability : Assess hepatic clearance in microsomal incubations with LC-MS quantification .

Q. What novel methodologies enable the synthesis of 1,2,3-triazole derivatives from this compound?

Reacting 3-diazo-indolin-2-one derivatives with enaminones under mild conditions (e.g., DCM, 25°C) initiates nitrogen transfer, forming 1,2,3-triazoles. Electron-withdrawing substituents (e.g., nitro groups) on the diazo precursor accelerate reaction rates. Product distribution (triazoles vs. pyrazoloquinazolinones) is tunable via substituent electronics and solvent choice .

Structural and Mechanistic Questions

Q. How is single-crystal X-ray diffraction employed to confirm the molecular geometry of this compound?

Crystals grown via slow evaporation (e.g., in MeOH) are analyzed using Cu-Kα radiation. Key parameters include bond angles (e.g., C3–C4–C5 = 120.5°) and torsion angles (e.g., dihedral angle between indole and prenyl groups = 15.7°). Hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize the lattice and validate tautomeric forms .

Q. What computational tools predict the reactivity of this compound in nucleophilic attacks?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density maps. Fukui indices identify electrophilic sites (e.g., C2 carbonyl carbon), while Molecular Electrostatic Potential (MEP) surfaces highlight regions prone to nucleophilic attack (e.g., α,β-unsaturated ketone moiety) .

Derivative Design and Applications

Q. How are antihypertensive derivatives of this compound designed and synthesized?

Key steps include:

- Intermediate synthesis : 3-(4-Piperidylidene)indolin-2-one is prepared via 4-piperidone condensation.

- Selective reduction : Diisobutylaluminum hydride (DIBAL-H) reduces carbonyls to hydroxyls without affecting indole rings.

- Structure-activity relationship (SAR) : Introducing aryl-hydroxyethyl groups enhances angiotensin-converting enzyme (ACE) inhibition .

Q. What role does isomerism play in the pharmacological profile of this compound?

Z-isomers often exhibit higher bioactivity due to improved target binding. For example, (3Z)-ferrocenyl derivatives show 10-fold greater kinase inhibition than E-isomers. Stereochemical analysis via circular dichroism (CD) and docking studies rationalizes these differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.